3,5-Dichloro-2-methylphenylboronic acid
Description
BenchChem offers high-quality 3,5-Dichloro-2-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-2-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,5-dichloro-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLANOIYUAXDGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656925 | |
| Record name | (3,5-Dichloro-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-97-7 | |
| Record name | B-(3,5-Dichloro-2-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dichloro-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,5-Dichloro-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dichloro-2-methylphenylboronic acid is a valuable building block in organic synthesis, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its utility is prominent in medicinal chemistry and materials science, where precise control over molecular architecture is paramount. This guide provides a comprehensive, field-proven protocol for the synthesis of 3,5-dichloro-2-methylphenylboronic acid, starting from the commercially available 1,3-dichloro-2-methylbenzene. The synthesis proceeds via a directed ortho-lithiation followed by borylation. This document offers a detailed step-by-step methodology, mechanistic insights, safety protocols, and characterization data to ensure reproducible and efficient synthesis.
Introduction
Arylboronic acids are a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, in particular, has become an indispensable tool in the synthesis of pharmaceuticals and functional materials.[1] The specific substitution pattern of 3,5-dichloro-2-methylphenylboronic acid makes it a key intermediate for introducing a sterically hindered and electronically modulated phenyl moiety into target molecules. This guide details a robust and scalable laboratory synthesis of this important reagent.
Mechanistic Rationale and Strategy
The chosen synthetic strategy involves a two-step, one-pot process:
-
Directed ortho-Lithiation: The synthesis commences with the deprotonation of 1,3-dichloro-2-methylbenzene (also known as 2,6-dichlorotoluene). In this substrate, the methyl group acts as a directing group for the lithiation. The protons on the methyl group are less acidic than the aromatic protons. Among the aromatic protons, the one at the C6 position (ortho to the methyl group and flanked by two chloro atoms) is the most acidic and sterically accessible for deprotonation by a strong base like n-butyllithium (n-BuLi). The electron-withdrawing inductive effect of the two chlorine atoms further increases the acidity of the adjacent C-H bond, favoring lithiation at this site. The reaction is conducted at a very low temperature (-78 °C) to prevent side reactions, such as benzyne formation.
-
Borylation: The resulting aryllithium intermediate is a potent nucleophile. It is quenched by the addition of an electrophilic boron source, triisopropyl borate (B(OiPr)₃). The aryllithium attacks the boron atom, displacing one of the isopropoxy groups to form a boronate ester intermediate.
-
Hydrolysis: The reaction is then quenched with an acidic aqueous solution. This hydrolyzes the boronate ester to the desired 3,5-dichloro-2-methylphenylboronic acid.
Reaction Pathway
Sources
A Comprehensive Technical Guide to the Safe Handling and Application of 3,5-Dichloro-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-2-methylphenylboronic acid is a versatile synthetic building block, pivotal in modern medicinal chemistry and drug development. Its utility, primarily in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures, which are often the cornerstones of novel therapeutic agents. The presence of chlorine and methyl substituents on the phenyl ring offers unique steric and electronic properties, enabling chemists to fine-tune the characteristics of target molecules. This guide provides an in-depth overview of the safe handling, storage, reactivity, and application of 3,5-Dichloro-2-methylphenylboronic acid, ensuring its effective and responsible use in the laboratory.
Section 1: Safety and Hazard Identification
Proper handling of 3,5-Dichloro-2-methylphenylboronic acid is paramount to ensure laboratory safety. This compound is classified as an irritant and requires careful management to avoid exposure.
Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3,5-Dichloro-2-methylphenylboronic acid is associated with the following hazards:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System
These classifications necessitate the use of appropriate personal protective equipment (PPE) and adherence to strict handling protocols.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when working with 3,5-Dichloro-2-methylphenylboronic acid to create a barrier between the researcher and the chemical.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and irritation.[2] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. A dust mask or respirator may be necessary for handling large quantities or when dust generation is likely. | Minimizes inhalation of irritating dust particles. |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
After skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.
-
After inhalation: Move the exposed person to fresh air. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.
-
After ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if symptoms occur.
Section 2: Handling and Storage
The stability and integrity of 3,5-Dichloro-2-methylphenylboronic acid are contingent upon proper handling and storage conditions.
Safe Handling Practices
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust. Use appropriate tools for transferring the solid material.
-
Ground all equipment when transferring solids to prevent static discharge.
-
Wash hands thoroughly after handling.
Storage Recommendations
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Protect from moisture, as boronic acids can dehydrate to form boroxines.
-
Keep away from incompatible materials such as strong oxidizing agents.
Section 3: Reactivity and Stability
Understanding the chemical behavior of 3,5-Dichloro-2-methylphenylboronic acid is critical for its successful application in synthesis and for avoiding hazardous reactions.
Chemical Stability
3,5-Dichloro-2-methylphenylboronic acid is generally stable under recommended storage conditions. However, like other arylboronic acids, it can undergo dehydration to form the corresponding cyclic anhydride, a boroxine. This is a reversible equilibrium, and the presence of water will favor the boronic acid form. For many applications, such as Suzuki-Miyaura couplings, the presence of the boroxine does not typically impede the reaction as it can be hydrolyzed back to the active boronic acid in situ.
Caption: Equilibrium between 3,5-Dichloro-2-methylphenylboronic acid and its boroxine.
Incompatible Materials
To prevent hazardous reactions, avoid contact with:
-
Strong oxidizing agents: Can cause vigorous reactions.
-
Strong bases: While bases are used in reactions like the Suzuki-Miyaura coupling, prolonged storage in strongly basic conditions can lead to degradation.[3]
-
Water/Moisture: Promotes the formation of boroxines, which may not be desirable for all applications.
Section 4: Application in Organic Synthesis
The primary application of 3,5-Dichloro-2-methylphenylboronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, and is widely used in the synthesis of pharmaceuticals and other complex organic molecules.[4]
Suzuki-Miyaura Coupling: A Generalized Protocol
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, 3,5-Dichloro-2-methylphenylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[5]
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel, add 3,5-Dichloro-2-methylphenylboronic acid (1.0-1.5 equivalents), the aryl or vinyl halide/triflate (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add the appropriate solvent (e.g., toluene, 1,4-dioxane, or DMF) to the reaction vessel.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization.[5]
Role in Drug Development
Substituted phenylboronic acids are crucial intermediates in the synthesis of a wide array of drug candidates. They have been instrumental in the development of treatments for various diseases, including cancer, infectious diseases, and inflammatory conditions.[6][7][8] The specific substitution pattern of 3,5-Dichloro-2-methylphenylboronic acid can be leveraged to synthesize molecules with desired pharmacological properties.
Section 5: Toxicology and Ecotoxicity
Acute Toxicity
No specific LD50 data for 3,5-Dichloro-2-methylphenylboronic acid has been published. However, studies on the related compound 2,4-dichlorophenoxyacetic acid have shown single-dose oral LD50 values in rats ranging from 553 mg/kg to 1090 mg/kg, indicating low acute toxicity.[9] It is important to treat all new or untested compounds with a high degree of caution.
Ecotoxicity
The environmental impact of 3,5-Dichloro-2-methylphenylboronic acid has not been extensively studied. As a chlorinated organic compound, it should be prevented from entering waterways and soil.
Section 6: Waste Disposal
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
Waste Categorization
Waste containing 3,5-Dichloro-2-methylphenylboronic acid should be treated as halogenated organic waste .[2][10]
Disposal Procedure
-
Segregation: Collect waste containing 3,5-Dichloro-2-methylphenylboronic acid in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[10] Do not mix with non-halogenated waste, as this increases disposal costs and complexity.[2]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "3,5-Dichloro-2-methylphenylboronic acid" and any other components of the waste stream.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain. [1]
Conclusion
3,5-Dichloro-2-methylphenylboronic acid is a valuable reagent in the arsenal of the modern medicinal chemist. Its effective use is predicated on a thorough understanding of its properties and a commitment to safe laboratory practices. By adhering to the guidelines outlined in this document, researchers can confidently and safely leverage the synthetic potential of this compound to advance their research and development goals.
References
-
Hazardous Waste Segregation. (n.d.). Retrieved from [Link]
- Gorzinski, S. J., Kociba, R. J., Johnson, K. A., Campbell, R. A., & Schwetz, B. A. (1987). Acute, pharmacokinetic, and subchronic toxicological studies of 2,4-dichlorophenoxyacetic acid. Fundamental and Applied Toxicology, 9(3), 423-435.
-
Stanford University. (2020). Chemical Incompatibility Guide. Retrieved from [Link]
- ASLEE BIOPHARMACEUTICALS Inc. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. CN103951688A.
- Fruin, J. T. (1982). Acute Oral Toxicity (LD50) of 4-Nitrophenyl Monochloromethyl (Phenyl) Phosphinate (TA009) in Male Rats.
-
Princeton University. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
- Ali, I., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(9), 894.
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ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- ResearchGate. (2018). Determination of medium lethal dose (LD50) and acute toxicity of formulation Cytoreg®, an ionic mixture of strong and weak acids.
- Synthesis method of 3,5-dichloro-2-pentanone. (n.d.).
- Arvela, R. K., et al. (2003). Suzuki-Miyaura coupling reactions of 3,5-dichloro-1,2,4-thiadiazole. Journal of heterocyclic chemistry, 40(6), 1077-1080.
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Determination of acute toxicity (ld50). (n.d.). Retrieved from [Link]
- Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Anderson's Process Solutions.
- Abdu, Z., et al. (2018). In vivo Acute Toxicity (LD50) Studies and Phytochemical Screening of Stem Bark Extracts of Detarium microcarpumGuill and per (Caesalpinioideae) and Myosortisscorpioides L.(boraginaceae). Current Trends in Biomedical Engineering & Biosciences, 14(4), 555891.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Ali, I., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(9), 894.
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
- Fernandes, G. F., et al. (2020).
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- 10. bucknell.edu [bucknell.edu]
Methodological & Application
Application Notes and Protocols: Aqueous Phase Suzuki Coupling of 3,5-Dichloro-2-methylphenylboronic Acid
A Senior Application Scientist's Guide to a Greener and More Efficient Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Traditionally performed in organic solvents, a significant shift towards aqueous reaction media aligns with the principles of green chemistry, offering economic and safety advantages.[1][4][5] This application note provides a detailed protocol and technical insights for the aqueous phase Suzuki coupling of a challenging substrate, 3,5-Dichloro-2-methylphenylboronic acid, with a model aryl halide. This sterically hindered and electronically deactivated boronic acid serves as an excellent case study to demonstrate the robustness of modern aqueous Suzuki coupling protocols.
The move towards aqueous conditions is not merely an environmental consideration; it can also offer unique reactivity and facilitate product isolation.[1][6] The use of water as a solvent allows for the employment of a wide range of water-soluble bases and catalyst systems.[1] This protocol is designed for researchers, scientists, and drug development professionals seeking to implement sustainable and efficient cross-coupling strategies.
Core Principles: Understanding the Aqueous Suzuki Coupling
The fundamental mechanism of the Suzuki coupling in an aqueous environment mirrors the classical catalytic cycle, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[7][8]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.[7][9] The base is crucial for the formation of a borate anion, which facilitates this step.[9]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[7][8]
The choice of a water-soluble ligand is paramount for a successful aqueous Suzuki coupling. These ligands, often phosphines or N-heterocyclic carbenes (NHCs) functionalized with hydrophilic groups, ensure the solubility and stability of the palladium catalyst in the aqueous phase.[10]
Experimental Protocol: A Step-by-Step Guide
This protocol details the coupling of 3,5-Dichloro-2-methylphenylboronic acid with 4-bromoanisole as a model reaction. The principles outlined can be adapted for other aryl halides.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 3,5-Dichloro-2-methylphenylboronic acid | ≥95% | Major Chemical Supplier | |
| 4-Bromoanisole | ≥98% | Major Chemical Supplier | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Major Chemical Supplier | |
| Tri(3-sulfonatophenyl)phosphine trisodium salt (TPPTS) | ≥97% | Major Chemical Supplier | Water-soluble ligand |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Major Chemical Supplier | Base |
| Deionized Water | High Purity | In-house | Degassed prior to use |
| Ethyl Acetate | ACS Grade | Major Chemical Supplier | For extraction |
| Brine (Saturated NaCl solution) | In-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Major Chemical Supplier | Drying agent |
| Schlenk flask or reaction vial with a magnetic stir bar | |||
| Condenser | |||
| Inert gas supply (Nitrogen or Argon) |
Detailed Experimental Procedure
-
Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, combine 3,5-Dichloro-2-methylphenylboronic acid (1.0 mmol, 204.9 mg), 4-bromoanisole (1.2 mmol, 142 µL), and potassium carbonate (3.0 mmol, 414.6 mg).
-
Rationale: An excess of the aryl halide is often used to ensure complete consumption of the more valuable boronic acid. Potassium carbonate is a cost-effective and environmentally benign base suitable for aqueous reactions.[5]
-
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and TPPTS (0.06 mmol, 34.1 mg) in 5 mL of degassed deionized water. The solution should be sonicated or stirred until homogeneous.
-
Rationale: A 1:3 ratio of palladium to ligand is commonly employed to ensure the formation of a stable and active catalytic species. TPPTS is a widely used water-soluble phosphine ligand that promotes high catalytic activity in aqueous media.
-
-
Reaction Setup: Add the freshly prepared catalyst solution to the Schlenk flask containing the reagents.
-
Inert Atmosphere: Seal the Schlenk flask and subject it to three cycles of vacuum and backfilling with an inert gas (nitrogen or argon).
-
Rationale: While many modern Suzuki protocols are robust enough to be performed in air, for challenging substrates and to ensure reproducibility, removing oxygen is good practice to prevent oxidation and deactivation of the phosphine ligand and the Pd(0) catalyst.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 4-12 hours.
-
Rationale: The elevated temperature is necessary to overcome the activation energy for the sterically hindered substrates. Vigorous stirring is crucial in this biphasic system to maximize the interfacial area between the organic and aqueous phases, thereby facilitating the reaction.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Work-up and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL). c. Combine the organic layers and wash with brine (1 x 20 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Expected Results and Troubleshooting
The yield of the desired product, 2',4'-dichloro-5'-methyl-4-methoxy-1,1'-biphenyl, is expected to be in the range of 70-90% depending on the reaction time and purity of the starting materials.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst Loading | 2 mol% | 1 mol% | 2 mol% |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Temperature | 80 °C | 80 °C | 100 °C |
| Reaction Time | 8 h | 12 h | 6 h |
| Yield | ~85% | ~75% | ~90% |
| Purity (by ¹H NMR) | >95% | >95% | >95% |
Troubleshooting Common Issues:
-
Low Yield:
-
Inefficient Stirring: Ensure the reaction is stirred vigorously to overcome phase transfer limitations.
-
Catalyst Deactivation: Ensure the inert atmosphere was properly established. Consider using a more robust ligand, such as an N-heterocyclic carbene (NHC).[10]
-
Incomplete Reaction: Increase the reaction time or temperature. A stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can sometimes improve the rate of transmetalation.[1]
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures. Reducing the reaction temperature or using a slight excess of the aryl halide can mitigate this.
-
Protodeborylation: The replacement of the boronic acid group with a hydrogen atom can be an issue. Using a less aqueous solvent system (e.g., a mixture of an organic solvent and water) or a different base might be necessary.[8]
-
The Catalytic Cycle in Detail
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.
// Nodes Pd0 [label="Pd(0)L₂"]; OxAdd [label="Oxidative\nAddition"]; PdII_ArX [label="Ar-Pd(II)L₂-X"]; Transmetalation [label="Transmetalation"]; Ar_BOH2 [label="Ar'B(OH)₂"]; Base [label="Base (OH⁻)"]; Ar_BOH3 [label="[Ar'B(OH)₃]⁻"]; PdII_Ar_Ar [label="Ar-Pd(II)L₂-Ar'"]; RedElim [label="Reductive\nElimination"]; Product [label="Ar-Ar'"];
// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_ArX; PdII_ArX -> Transmetalation; Ar_BOH2 -> Ar_BOH3 [dir=back, label="OH⁻"]; Ar_BOH3 -> Transmetalation; Transmetalation -> PdII_Ar_Ar; PdII_Ar_Ar -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"];
// Invisible nodes for positioning {rank=same; OxAdd; Transmetalation; RedElim;} {rank=same; Pd0; PdII_ArX; PdII_Ar_Ar; Product;} Base -> Ar_BOH2 [style=invis]; } enddot Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This application note provides a comprehensive and practical guide for performing the aqueous phase Suzuki coupling of the sterically hindered and electronically deactivated 3,5-Dichloro-2-methylphenylboronic acid. By understanding the core principles and following the detailed protocol, researchers can successfully synthesize challenging biaryl compounds in a more sustainable and efficient manner. The use of water as a solvent not only aligns with the principles of green chemistry but also offers practical advantages in many cases.[4][5][10] This methodology is a valuable tool for synthetic chemists in academia and industry, particularly in the fields of medicinal chemistry and materials science.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
National Center for Biotechnology Information. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
Request PDF. Green Chemistry — Suzuki Cross Coupling in Aqueous Media. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
Royal Society of Chemistry. Saponin: a green and efficient natural surfactant for Suzuki–Miyaura cross-couplings of heteroaryl substrates in aqueous media at ambient conditions. [Link]
-
Journal of Chemical Education. "Greening Up" the Suzuki Reaction. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Palladium Catalysts for Hindered Arylboronic Acid Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the construction of sterically congested biaryl scaffolds is a frequent and often formidable challenge. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry for carbon-carbon bond formation due to its functional group tolerance and mild reaction conditions.[1] However, when encountering sterically hindered arylboronic acids, particularly those with ortho-substituents, the efficiency of standard palladium catalyst systems can plummet. This guide provides an in-depth comparison of palladium catalysts tailored for these challenging substrates, offering mechanistic insights, experimental protocols, and performance data to empower rational catalyst selection.
The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
Steric hindrance in Suzuki-Miyaura coupling, especially from ortho-substituted arylboronic acids, introduces significant kinetic barriers to the catalytic cycle. The primary steps affected are transmetalation and reductive elimination. Large ortho-substituents on the boronic acid can impede the approach of the boronate species to the palladium center, slowing down the crucial transmetalation step where the aryl group is transferred from boron to palladium. Subsequently, the increased steric bulk on the resulting diorganopalladium(II) intermediate can make the final carbon-carbon bond-forming reductive elimination step more difficult.
To overcome these hurdles, the development of sophisticated palladium catalysts has been paramount. The key to success lies in the rational design of ligands that can accelerate the key steps in the catalytic cycle.[2]
The Catalytic Cycle: A Visual Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The efficiency of each step is profoundly influenced by the choice of ligand on the palladium catalyst.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps influenced by steric hindrance.
A Comparative Analysis of Leading Palladium Catalyst Systems
The evolution of palladium catalysts for hindered substrates has been driven by ligand design. Bulky and electron-rich phosphine ligands, as well as N-heterocyclic carbenes (NHCs), have proven to be particularly effective.
Buchwald Phosphine Ligands: The Workhorses for Hindered Couplings
The Buchwald group has developed a portfolio of dialkylbiaryl phosphine ligands that are highly effective for a wide range of cross-coupling reactions, including those with sterically demanding substrates.[3][4][5] These ligands are characterized by their steric bulk and strong electron-donating ability, which promote the formation of monoligated palladium(0) species, facilitate oxidative addition, and accelerate reductive elimination.[2]
| Ligand | Key Features | Recommended Applications for Hindered Substrates |
| SPhos | High activity for a broad range of substrates. | Generally effective for moderately hindered arylboronic acids. |
| XPhos | Increased steric bulk compared to SPhos. | Excellent for coupling with unactivated and hindered aryl chlorides.[5] |
| RuPhos | Unique biaryl backbone with a pyrrole ring. | Often shows complementary reactivity to SPhos and XPhos, particularly with heteroaryl substrates. |
| tBuXPhos | Even greater steric bulk. | Highly effective for challenging C-N and C-O couplings, and can be beneficial for extremely hindered Suzuki couplings. |
Key Insight: The choice between SPhos, XPhos, and RuPhos is often substrate-dependent. It is advisable to screen these ligands to identify the optimal catalyst system for a specific transformation.
N-Heterocyclic Carbenes (NHCs): A Robust Alternative
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[1] They are strong σ-donors, which helps to stabilize the palladium catalyst and promote oxidative addition. The steric bulk of NHC ligands can be readily tuned by modifying the substituents on the nitrogen atoms. For hindered substrates, bulky NHC ligands can provide a stable and highly active catalytic species.[6]
Robust acenaphthoimidazolylidene palladium complexes have demonstrated high efficiency in Suzuki-Miyaura couplings of sterically hindered substrates, achieving excellent yields with low catalyst loadings under mild conditions.[6] The "flexible steric bulk" and strong σ-donor properties of these NHC ligands are crucial for their high catalytic activity.[6]
Palladacycles: Pre-catalysts for High Turnover
Palladacycles are pre-catalysts where the ligand is coordinated to the palladium center through both a carbon-metal bond and a donor atom.[7] They are often highly stable and can exhibit excellent catalytic activity at low loadings.[7] For hindered Suzuki couplings, certain palladacycles have shown considerable promise due to their high activity and longevity.[7]
Experimental Protocol: A Head-to-Head Comparison
To provide a practical framework for catalyst evaluation, the following protocol outlines a general procedure for the Suzuki-Miyaura coupling of a hindered arylboronic acid with an aryl bromide.
Model Reaction
2,6-Dimethylphenylboronic Acid + 1-Bromo-4-tert-butylbenzene → 4-tert-Butyl-2',6'-dimethyl-1,1'-biphenyl
Materials and Reagents
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a specific pre-formed catalyst)
-
Ligand (e.g., SPhos, XPhos, RuPhos, or an NHC ligand)
-
2,6-Dimethylphenylboronic acid
-
1-Bromo-4-tert-butylbenzene
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Internal standard for GC/LC analysis (e.g., Dodecane)
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (0.01-2 mol%), the ligand (0.01-4 mol%), and the base (2.0 equivalents).
-
Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Addition of Reagents: Add 2,6-dimethylphenylboronic acid (1.2 equivalents), 1-bromo-4-tert-butylbenzene (1.0 equivalent), and the anhydrous solvent (to achieve a concentration of ~0.1 M in the aryl bromide).
-
Reaction: Place the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the comparative evaluation of palladium catalysts.
Data Presentation: A Comparative Snapshot
The following table summarizes representative data for the coupling of hindered arylboronic acids using different palladium catalyst systems. The data is compiled from various literature sources and is intended to provide a general performance overview. Direct comparison should be made with caution as reaction conditions may vary.
| Catalyst System (Pd Source/Ligand) | Hindered Arylboronic Acid | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 2,4,6-Trimethylphenylboronic acid | 2-Chlorotoluene | K₃PO₄ | Toluene | 100 | 18 | 95 | [3] |
| Pd₂(dba)₃ / XPhos | 2,6-Dimethylphenylboronic acid | 4-Chloroanisole | K₃PO₄ | t-BuOH | 80 | 12 | 92 | [5] |
| Pd-NHC Complex | 2-Methylphenylboronic acid | 2-Bromo-1,3-dimethylbenzene | K₃PO₄ | Dioxane | 100 | 12 | 98 | [6] |
| Pd(PPh₃)₄ / (t-Bu)PCy₂ | Deactivated/hindered aryl chlorides | Various substituted phenylboronic acids | - | - | - | - | up to 92 | [8] |
Note: The efficiency of a given catalyst system is highly dependent on the specific substrates and reaction conditions. The data presented here should be used as a starting point for optimization.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of hindered arylboronic acids remains a challenging yet crucial transformation in modern organic synthesis. The development of bulky, electron-rich phosphine ligands, particularly the Buchwald-type ligands, and robust N-heterocyclic carbene ligands has significantly expanded the scope of this reaction. For researchers tackling the synthesis of sterically congested biaryls, a systematic screening of these advanced catalyst systems is the most effective strategy for identifying optimal reaction conditions. As ligand design continues to evolve, we can anticipate the development of even more active and versatile palladium catalysts that will further push the boundaries of what is synthetically achievable.
References
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (2023-08-23). Available from: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). (2024-05-16). Available from: [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. (2012). Available from: [Link]
-
Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. (2025-12-22). Available from: [Link]
-
Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC - NIH. Available from: [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021-08-09). Available from: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025-01-22). Available from: [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Accounts of Chemical Research - ACS Publications. Available from: [Link]
-
A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation - PMC - NIH. Available from: [Link]
-
The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. (2022-07-13). Available from: [Link]
-
Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Available from: [Link]
-
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]
-
Palladium-catalyzed prenylation of (hetero)aryl boronic acids - ScholarWorks. Available from: [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. (2025-08-09). Available from: [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]
-
Ligand design for cross-couplings: phosphines - YouTube. (2024-01-09). Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. Available from: [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Available from: [Link]
-
Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives - PubMed. Available from: [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. Available from: [Link]
Sources
- 1. A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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